molecular formula C14H21ClNO- B12688694 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride CAS No. 83763-30-8

4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride

Katalognummer: B12688694
CAS-Nummer: 83763-30-8
Molekulargewicht: 254.77 g/mol
InChI-Schlüssel: JHZAIYJHRWJBPJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride typically involves the reaction of piperidine with 3-phenylpropyl chloride in the presence of a base, followed by hydroxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted piperidinium derivatives .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-4-phenylpiperidinium chloride
  • 4-Hydroxy-4-(2-phenylethyl)piperidinium chloride
  • 4-Hydroxy-4-(4-phenylbutyl)piperidinium chloride

Uniqueness

4-Hydroxy-4-(3-phenylpropyl)piperidinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

83763-30-8

Molekularformel

C14H21ClNO-

Molekulargewicht

254.77 g/mol

IUPAC-Name

4-(3-phenylpropyl)piperidin-4-ol;chloride

InChI

InChI=1S/C14H21NO.ClH/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15-16H,4,7-12H2;1H/p-1

InChI-Schlüssel

JHZAIYJHRWJBPJ-UHFFFAOYSA-M

Kanonische SMILES

C1CNCCC1(CCCC2=CC=CC=C2)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.